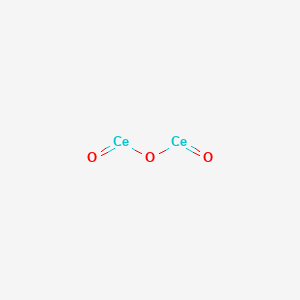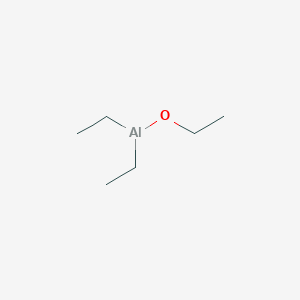
2,4-ジクロロチオフェノール
概要
説明
2,4-Dichlorobenzenethiol is a chlorinated derivative of benzenethiol where two hydrogen atoms on the benzene ring are substituted by chlorine atoms. This compound is of interest due to its unique chemical and physical properties, which make it valuable in various chemical reactions and as a precursor for synthesizing other complex molecules.
Synthesis Analysis
The synthesis of chlorinated thiophenes and their derivatives, including compounds similar to 2,4-Dichlorobenzenethiol, involves various chemical reactions that often yield halogenated and sulfur-containing aromatic compounds. These syntheses may involve halogenation, nucleophilic substitution, and coupling reactions under specific conditions to introduce chlorine and sulfur functionalities into the aromatic ring (Skramstad et al., 2000).
Molecular Structure Analysis
The molecular structure of chlorinated benzenes, including derivatives like 2,4-Dichlorobenzenethiol, has been extensively studied through techniques such as X-ray diffraction. These studies reveal the impact of chlorine substitution on the geometry and electronic structure of the benzene ring, influencing the compound's reactivity and physical properties (Blake et al., 1990).
Chemical Reactions and Properties
Chlorinated aromatic thiols, like 2,4-Dichlorobenzenethiol, participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions exploit the reactivity of chlorine and thiol groups, allowing for the synthesis of a wide range of chemical products. The presence of chlorine atoms can significantly affect the compound's electronic properties, making it a versatile reagent in organic synthesis (Thomas et al., 2003).
科学的研究の応用
化学合成
「2,4-ジクロロチオフェノール」は、さまざまな化学化合物の合成に使用されます。 反応性が高いため、複雑な分子の形成における重要な前駆体です .
ラジカルの形成
2,4-ジクロロチオフェノールから生じる2,4-ジクロロチオフェノキシラジカル(R1)、2-スルフィドリル-3,5-ジクロロフェニルラジカル(R2)、および3,5-ジクロロチオフェノキシルジラジカル(DR)の形成は、PCTA/DTsの形成における最初の重要なステップです .
環境研究
この化合物は、その安定性とよく知られた特性により、環境研究ではしばしば基準物質として使用されます .
ポリ塩素化ジベンゾチオフェン(PCDTs)の形成
2,4-DCTPは、PCDTの中で最も重要かつ広く検出されている2,4,6,8-テトラクロロジベンゾチオフェン(2,4,6,8-TeCDT)を形成するための最小限のCl原子数を有しています .
工業用途
産業部門では、「2,4-ジクロロチオフェノール」は、染料、医薬品、および樹脂の製造における構成要素として使用されます .
研究開発
その独特の特性により、「2,4-ジクロロチオフェノール」は、新しい合成方法の試験と開発のために、研究開発研究所で頻繁に使用されています .
Safety and Hazards
2,4-Dichlorobenzenethiol is considered hazardous. It causes skin irritation and serious eye irritation. Protective measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .
Relevant Papers One relevant paper discusses the synthesis of a new silver cluster, [Ag59 (2,5-DCBT)32]3−, which acts as a precursor for the synthesis of three well-known silver clusters, [Ag44 (2,4-DCBT/4-FTP)30]4−, [Ag25 (2,4-DMBT)18]−, and [Ag29 (1,3-BDT)12 (PPh3)4]3− .
作用機序
Mode of Action
It has been suggested that the compound may interact with its targets through the formation of radicals . These radicals, including the 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2), and 3,5-dichlorothiophenoxyl diradical (DR), are involved in the self/cross-coupling processes that are crucial steps for the formation of certain compounds .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichlorothiophenol involve the formation of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from self/cross-coupling of the aforementioned radicals . The rate constants of these crucial elementary steps have been deduced over a temperature range of 600–1200 K .
Result of Action
It has been suggested that the compound may have antibacterial, insecticidal, and anti-moth properties .
Action Environment
The action, efficacy, and stability of 2,4-Dichlorothiophenol can be influenced by various environmental factors. It should be stored under dry, inert gas, with the container kept sealed and placed in a cool, dry place .
生化学分析
Biochemical Properties
It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) . The formation of 2,4-dichlorothiophenoxy radical, 2-sulfydryl-3,5-dichlorophenyl radical, and 3,5-dichlorothiophenoxyl diradical, which derive from 2,4-Dichlorothiophenol, is the initial and key step in the formation of PCTA/DTs .
Cellular Effects
It is known that its derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown to produce a wide range of adverse effects in the health of animals and humans . These effects range from embryotoxicity and teratogenicity to neurotoxicity .
Molecular Mechanism
The molecular mechanism of 2,4-Dichlorothiophenol involves the formation of various radicals. The self/cross-coupling of these radicals is the initial and important step for PCTA/DT formation . The most efficient sulfur-carbon coupling mode for the formation of PCTAs is the S•/σ-C• condensation with both thiophenolic sulfur in one radical and ortho carbon in the other radical bonded to a single electron .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) .
Transport and Distribution
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Subcellular Localization
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
特性
IUPAC Name |
2,4-dichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVJFREPSJSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149945 | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1122-41-4 | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4-dichlorobenzenethiol significant in environmental chemistry research?
A: 2,4-Dichlorobenzenethiol (2,4-DCBT) is a key precursor to PCTA/DTs [, ], which are sulfur analogues to the highly toxic polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). Understanding the formation mechanisms of PCTA/DTs from precursors like 2,4-DCBT is crucial for mitigating their environmental release and potential harm.
Q2: How does 2,4-dichlorobenzenethiol contribute to the formation of PCTA/DTs?
A: Quantum chemical calculations reveal that 2,4-DCBT can form PCTA/DTs through several energetically feasible pathways in the gas phase []. These pathways involve the formation of reactive intermediates, including 2,4-dichlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals. These intermediates undergo self/cross-coupling reactions, primarily through sulfur-carbon and carbon-carbon coupling modes, ultimately leading to PCTA/DT formation [, ].
Q3: What is the role of computational chemistry in understanding PCTA/DT formation from 2,4-dichlorobenzenethiol?
A: Computational methods like density functional theory (DFT) are essential for elucidating the reaction mechanisms and kinetics of PCTA/DT formation from 2,4-DCBT [, ]. These calculations provide insights into the thermodynamic and kinetic parameters of various reaction pathways, helping identify the most favorable routes and predict the formation potential of specific PCTA/DT congeners.
Q4: Can 2,4-dichlorobenzenethiol be used to synthesize other materials besides PCTA/DTs?
A: Yes, research shows that 2,4-DCBT can act as a ligand in the synthesis of silver nanoclusters. One study demonstrates the formation of a novel silver cluster, [Ag59(2,5-DCBT)32]3–, using 2,4-DCBT as the stabilizing ligand []. This cluster exhibits distinct optical properties and can act as a precursor for synthesizing other well-known silver clusters through ligand exchange reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)








![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)

